2,4,5-Trinitrotoluene

Descripción

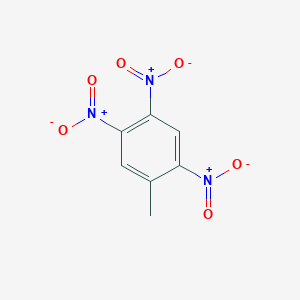

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2,4,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJGZCSVWGKDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209853 | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-25-3 | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5WC939NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of 2,4,5 Trinitrotoluene Within Nitroaromatic Chemistry

Formation of 2,4,5-Trinitrotoluene as a Byproduct in Industrial Synthesis Processes

The industrial production of the well-known explosive 2,4,6-trinitrotoluene (B92697) (TNT) is a multi-step process that primarily involves the nitration of toluene (B28343). wikipedia.orgat.ua This process, while targeting the synthesis of the symmetric 2,4,6-isomer, inevitably yields a mixture of other trinitrotoluene isomers as byproducts. nih.gov Among these are asymmetrical isomers, including this compound. nih.govserdp-estcp.mil

The synthesis typically begins with the nitration of toluene using a mixture of nitric and sulfuric acids to produce mononitrotoluene (MNT). wikipedia.org This product is then re-nitrated to yield dinitrotoluene (DNT), which exists as an isomeric mixture. wikipedia.orgserdp-estcp.mil The final and most challenging step is the nitration of DNT to trinitrotoluene using a potent nitrating agent, such as an anhydrous mixture of nitric acid and oleum (B3057394) (sulfuric acid with dissolved sulfur trioxide). wikipedia.orgserdp-estcp.milnih.gov

During the nitration of the toluene ring, the directing effects of the methyl group (ortho-, para-directing) and the nitro groups (meta-directing) guide the position of subsequent nitration. While the 2, 4, and 6 positions are preferentially nitrated to form the desired 2,4,6-TNT, nitration can also occur at other positions on the aromatic ring, leading to the formation of undesired isomers. serdp-estcp.mil The production of asymmetrical isomers, such as this compound and 2,3,4-trinitrotoluene, is a significant issue in industrial manufacturing. nih.govserdp-estcp.mil

These asymmetrical byproducts, including the beta (β) isomer (this compound), are considered impurities in military-grade TNT. sciencemadness.org Their presence can lower the melting point and affect the stability of the final product. serdp-estcp.mil Consequently, purification steps are necessary. A common method involves treating the crude TNT with an aqueous sodium sulfite (B76179) solution in a process called sulfitation. wikipedia.orgnih.gov This process removes the less stable, asymmetrical isomers, which react with the sulfite to form water-soluble sulfonates. wikipedia.org The resulting waste stream from this purification is known as "red water," a significant pollutant from TNT manufacturing. wikipedia.orgserdp-estcp.mil

Isomeric Relationships and Structural Considerations within the Trinitrotoluene Series

Trinitrotoluene (C₇H₅N₃O₆) can exist as six constitutional isomers, distinguished by the arrangement of the three nitro groups (–NO₂) around the toluene ring. sciencemadness.orgchegg.com The primary and most widely known isomer is 2,4,6-trinitrotoluene, often referred to as symmetrical TNT or α-TNT. sciencemadness.org The other five isomers, including this compound (β-TNT), are formed in smaller quantities during synthesis. nih.govsciencemadness.org

The structure of these isomers directly influences their chemical and physical properties. The positioning of the bulky nitro groups relative to each other and to the methyl group affects molecular symmetry, polarity, crystal packing, and consequently, properties like melting point and density. plos.org For instance, this compound was isolated by Beilstein and found to have a melting point of 104°C, which is significantly higher than that of the 2,4,6-isomer (approx. 81°C). sciencemadness.org

The six constitutional isomers of trinitrotoluene are:

2,4,6-Trinitrotoluene (α-isomer)

this compound (β-isomer)

2,3,4-Trinitrotoluene

2,3,6-Trinitrotoluene (γ-isomer)

2,3,5-Trinitrotoluene

3,4,5-Trinitrotoluene

The table below provides a summary of the known trinitrotoluene isomers and some of their properties.

| Isomer Name | Common Designation | Melting Point (°C) | CAS Number |

| 2,4,6-Trinitrotoluene | α-TNT | ~80.8 | 118-96-7 |

| This compound | β-TNT | 104 | 610-25-3 |

| 2,3,6-Trinitrotoluene | γ-TNT | 112 | - |

| 2,3,4-Trinitrotoluene | - | - | - |

| 2,3,5-Trinitrotoluene | - | - | - |

| 3,4,5-Trinitrotoluene | - | - | - |

| Data sourced from multiple references. wikipedia.orgsciencemadness.orgchemicalbook.com |

Chemical Synthesis and Industrial Production Dynamics Pertaining to Trinitrotoluene Isomers

Nitration Pathways and Isomer Distribution in Toluene (B28343) Nitration

The synthesis of trinitrotoluene isomers is governed by the principles of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile. thecatalyst.orgnih.gov The methyl group on the toluene ring is an activating, ortho-para directing group, meaning it preferentially directs the incoming nitro groups to the positions ortho (2 and 6) and para (4) to it. thecatalyst.org

The initial nitration of toluene yields a mixture of mononitrotoluene (MNT) isomers. The distribution is heavily skewed towards the ortho and para products, with only a small fraction of the meta isomer being formed. serdp-estcp.milnih.gov Variation in reaction conditions, such as the specific nitrating agent used, can influence the product ratios, but the meta isomer content generally remains low in conventional nitrations. thecatalyst.orgnih.gov

Typical Isomer Distribution in Mononitration of Toluene

| Isomer | Conventional Mixed-Acid Nitration (%) |

|---|---|

| ortho-Nitrotoluene (o-MNT) | ~58% |

| para-Nitrotoluene (p-MNT) | ~38% |

| meta-Nitrotoluene (m-MNT) | ~4% |

Source: serdp-estcp.mil

The subsequent nitration of this MNT mixture to dinitrotoluene (DNT) further complicates the isomer distribution. Each MNT isomer produces a different set of DNT isomers. The formation of 2,4,5-trinitrotoluene is directly linked to the nitration pathways originating from p-nitrotoluene and m-nitrotoluene.

Nitration of o-nitrotoluene primarily yields 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene.

Nitration of p-nitrotoluene yields mainly 2,4-dinitrotoluene, but also a smaller amount of 3,4-dinitrotoluene.

Nitration of m-nitrotoluene, the least abundant MNT isomer, can yield 2,5-dinitrotoluene (B8417), 3,5-dinitrotoluene, and 2,3-dinitrotoluene.

The final nitration step to trinitrotoluene proceeds from these DNT isomers. The desired 2,4,6-TNT is formed from 2,4-DNT and 2,6-DNT. The asymmetrical 2,4,5-TNT isomer, the focus of this article, is primarily formed through the nitration of 2,5-dinitrotoluene and 3,4-dinitrotoluene. Given that the precursors to 2,4,5-TNT are formed in smaller quantities during the initial nitration stages, 2,4,5-TNT constitutes a minor isomer in the crude TNT product. The presence of these "undesirable" isomers necessitates purification steps, such as sulfitation, which uses an aqueous sodium sulfite (B76179) solution to remove them, a process that itself generates significant chemical waste known as "red water". wikipedia.orgserdp-estcp.mil

Formation Pathways of Key Dinitrotoluene (DNT) Isomers

| Starting MNT Isomer | Resulting DNT Isomers (Major products are bolded) | Precursor to 2,4,5-TNT? |

|---|---|---|

| ortho-Nitrotoluene | 2,4-Dinitrotoluene , 2,6-Dinitrotoluene | No |

| para-Nitrotoluene | 2,4-Dinitrotoluene , 3,4-Dinitrotoluene | Yes (via 3,4-DNT) |

Advanced Synthetic Methodologies for Nitroaromatic Compounds and Isomer Control

A significant focus of modern research into nitroaromatic synthesis is the control of isomer distribution to enhance the yield of the desired product and minimize waste from purifying unwanted isomers like 2,4,5-TNT. acs.orgdtic.mil These advanced methodologies aim to improve the regioselectivity of the nitration reactions.

Catalytic Nitration: The use of solid acid catalysts, particularly zeolites like H-ZSM-5, has shown remarkable potential for controlling isomer distribution. serdp-estcp.milnumberanalytics.com Nitration of toluene over certain zeolites can dramatically increase the yield of the para-MNT isomer while virtually eliminating the formation of the meta isomer. serdp-estcp.milmdpi.com By preventing the formation of m-nitrotoluene, this method effectively closes a key pathway to the synthesis of this compound. This high para-selectivity is attributed to the steric constraints imposed by the catalyst's microporous structure. mdpi.com

Comparison of Isomer Distribution with Zeolite Catalyst

| Isomer | Conventional Mixed-Acid Nitration (%) | Nitration with H-ZSM-5 Zeolite Catalyst (%) |

|---|---|---|

| ortho-Nitrotoluene | ~58% | ~20% |

| para-Nitrotoluene | ~38% | ~81% |

| meta-Nitrotoluene | ~4% | 0% |

Source: serdp-estcp.mil

Metal-Mediated Nitration: Research has explored metal-mediated electrophilic substitution as an effective strategy for controlling isomer distributions. dtic.mildtic.mil By first reacting the aromatic compound with a metal salt (e.g., involving mercury(II) or palladium(II)), a metallated intermediate is formed. dtic.mil This intermediate then directs the subsequent nitration, leading to a novel isomer distribution that is controlled by the initial metallation step rather than the nitration step itself. dtic.mildtic.mil For example, palladium-catalyzed reactions have been shown to alter isomer ratios significantly. dtic.mil

Alternative Nitrating Agents: The development of alternative nitrating agents offers another avenue for improved selectivity and safety. numberanalytics.com Reagents such as dinitrogen pentoxide (N₂O₅) and nitronium salts (e.g., nitronium tetrafluoroborate) are potent nitrating agents that can offer higher selectivity compared to traditional mixed acids. nih.govnumberanalytics.com These reagents can be used under different conditions, sometimes avoiding the need for highly corrosive and difficult-to-handle acids like oleum (B3057394). numberanalytics.com

Flow Chemistry: The application of flow chemistry represents a significant advance in the synthesis of energetic materials like TNT. nih.goveuropa.eu By conducting the reaction in a continuous flow system rather than a large batch reactor, safety is dramatically improved due to the small reaction volumes. europa.eu Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher conversion rates and potentially better control over isomer formation. nih.goveuropa.eu This technology has been successfully applied to the final nitration step of DNT to TNT, achieving high purity and conversion rates more safely and efficiently than traditional batch methods. europa.eu

Environmental Occurrence and Transport Dynamics of Trinitrotoluene Isomers

Sorption Phenomena and Mobility in Geochemical Compartments

The mobility of trinitrotoluene isomers in the environment is significantly influenced by sorption processes, which describe the distribution of the contaminant between a soluble phase (like water) and a stationary phase (like soil or sediment). wikipedia.org Generally, nitroaromatic compounds such as TNT are sorbed by most soils, which can limit their migration into water. epa.govepa.gov

Sorption is a key factor in determining the movement of organic contaminants through soil. wikipedia.org The association constant for 2,4,6-TNT with soil ranges from 2.7 to 11 L/kg. wikipedia.org This indicates a tendency for TNT to adhere to soil particles rather than remain in solution. wikipedia.org Adsorption and desorption studies on soils from various U.S. Army Ammunition Plants showed that 2,4,6-TNT reached a steady state of adsorption within two hours of contact. lsu.edu However, desorption was also rapid, with over half of the adsorbed TNT being removed within the same timeframe, suggesting that soil sorption alone may not prevent its mobility over the long term unless more strongly adsorbing products are formed. lsu.edu

Several factors influence the extent of TNT sorption in geochemical compartments:

Organic Carbon Content : The octanol-water partitioning coefficients (Log Kow) for nitroaromatics are relatively low (1.86 - 2.00 for 2,4,6-TNT), but they still tend to partition to soil organic matter. enviro.wiki This is reflected in high soil adsorption coefficients normalized to organic carbon (logKoc), which range from 2.48 to 3.04 for 2,4,6-TNT. enviro.wiki Research has shown a strong positive correlation between the sorption of TNT and the carbonyl carbon content of soil organic matter, while a negative correlation exists with O-alkyl carbon. researchgate.net

Cation Exchange Capacity (CEC) and Clay Content : TNT adsorption shows a high correlation with cation exchange capacity, extractable iron, and clay content. lsu.edu A linear correlation has been observed between measured soil adsorption coefficients (Kd) for TNT and the cation exchange capacity, which accounts for both clay and organic matter in the soil. enviro.wiki

Chemical Structure : The number and position of functional groups on the molecule influence its ability to adsorb to soil. wikipedia.org For instance, the adsorption of TNT's degradation products, which have amino groups, is greater than that of TNT itself. wikipedia.org The sorption capacity constant is directly proportional to the number of amino groups present. researchgate.net

Ionic Composition of Water : In freshwater environments with high calcium ion (Ca2+) concentrations, the adsorption of TNT and its transformation products to soils may be lower than in saline environments dominated by potassium (K+) and sodium (Na+). wikipedia.org

The mobility of TNT's degradation products is likely to be lower than that of TNT in environments where adsorption to clay minerals is the dominant sorption process. wikipedia.org

Table 1: Sorption Coefficients for 2,4,6-Trinitrotoluene (B92697) (TNT)

| Parameter | Value | Soil/Sediment Conditions | Source |

|---|---|---|---|

| Adsorption Coefficient (Kd) | 2.7 - 11 L/kg | General soil | wikipedia.org |

| Average Adsorption Coefficient (Kd) | 4.0 L/kg | Silt loams, low organic carbon | lsu.eduscispace.com |

| Log Organic Carbon-Water Partitioning Coefficient (logKoc) | 2.48 - 3.04 | Not specified | enviro.wiki |

Migration Potential in Aqueous and Terrestrial Environmental Systems

The potential for 2,4,5-Trinitrotoluene and other TNT isomers to migrate through aqueous and terrestrial systems is directly linked to the sorption phenomena discussed previously. Compounds that sorb strongly to soil particles will move more slowly through the environment. wikipedia.org While TNT is generally sorbed by soils, limiting its immediate migration, small quantities can still reach shallow groundwater. epa.govepa.gov

In terrestrial systems, the primary migration pathways for TNT are groundwater leaching, soil erosion, and surface water runoff. researchgate.net One modeling study predicted that soil erosion and surface runoff could account for the movement of a significant portion of initial TNT contamination, while a smaller fraction would leach into groundwater. researchgate.net The movement of TNT is highly dependent on the characteristics of the soil. wikipedia.org Sequential desorption experiments have indicated that nearly all adsorbed 2,4,6-TNT can be released after three cycles, highlighting its potential for eventual migration if conditions change. lsu.edu

Once in aqueous systems, TNT undergoes rapid photolysis when exposed to sunlight, with a half-life ranging from half an hour to many hours. epa.gov This process breaks it down into various degradation products, with 1,3,5-Trinitrobenzene being a primary one. epa.govepa.gov Biodegradation also occurs in water but at a much slower rate than photolysis. epa.gov Because of these transformation processes, TNT is not expected to persist for long periods in surface waters. epa.gov

The uptake of TNT by plants can also influence its transport. Studies have shown that while TNT can be taken up by plants, it tends to accumulate in the roots, with limited translocation to the leafy portions. lsu.eduresearchgate.net However, some of its degradation products may be more mobile within the plant. lsu.edu Leaching experiments with contaminated leaves showed that only a very small fraction (1.2%) of radioactivity from 14C-labeled TNT was released back into the water, mostly as transformed products. researchgate.net This suggests that while phytoremediation can remove TNT from soil and water, the potential for re-release from plant tissues is low for the parent compound.

Mechanistic Investigations of Trinitrotoluene Isomer Transformation and Degradation

Photolytic Degradation Pathways of Nitroaromatic Compounds

The photolytic degradation of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) is a significant transformation pathway in the environment, particularly in surface waters exposed to sunlight. epa.govepa.gov This process is initiated by the absorption of light energy, typically in the near UV spectrum (<400 nm), which excites the TNT molecule to a triplet state. enviro.wiki This excitation leads to a series of complex oxidation and reduction reactions. researchgate.net

Upon irradiation, TNT in aqueous solutions can undergo transformations that result in the release of nitrite, nitrate, and ammonium (B1175870) ions. researchgate.net The photolysis of TNT is known to produce a variety of degradation products. One of the primary and well-documented photoproducts of TNT is 1,3,5-Trinitrobenzene (1,3,5-TNB). epa.govtandfonline.com Other identified photochemical degradation products include aromatic amines, amides, lactams, nitriles, and azoxybenzene (B3421426) compounds. researchgate.net The exact mechanism of TNT photolysis is not fully understood due to the numerous products formed, many of which are not easily synthesized or commercially available for study. enviro.wiki

The rate of photolysis is influenced by factors such as light intensity and wavelength. tandfonline.com In aqueous environments, the photolysis of dissolved TNT can be rapid, with half-lives ranging from 0.5 to many hours, significantly faster than biodegradation rates. epa.gov The process can be enhanced by the presence of other substances that are also excited by UV radiation. enviro.wiki For instance, the UV/H2O2 process, an advanced oxidation technique, significantly accelerates the degradation of nitroaromatic compounds by producing highly reactive hydroxyl radicals. conicet.gov.arcsbsju.edu These radicals can attack the aromatic ring, leading to its eventual mineralization. csbsju.edu

The table below summarizes some of the key products identified from the photolytic degradation of TNT.

| Precursor Compound | Photodegradation Product |

| 2,4,6-Trinitrotoluene (TNT) | 1,3,5-Trinitrobenzene (1,3,5-TNB) epa.govtandfonline.com |

| 2,4,6-Trinitrotoluene (TNT) | Aromatic amines researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Aromatic amides researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Aromatic lactams researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Aromatic nitriles researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Azoxybenzene compounds researchgate.net |

Hydrolytic Transformation Mechanisms of Trinitrotoluenes

The hydrolytic transformation of trinitrotoluenes, particularly under alkaline conditions, represents another pathway for their chemical alteration. tandfonline.combioline.org.br While 2,4,6-trinitrotoluene (TNT) is relatively stable in neutral water, its reactivity increases significantly in the presence of bases. bioline.org.brcdc.gov The reaction with strong bases is often the most efficient method to drive hydrolysis to completion. bioline.org.br

Computational and experimental studies have revealed that the alkaline hydrolysis of TNT is a multi-step process involving several potential mechanisms. acs.orgresearchgate.net One of the most kinetically favorable initial steps is the formation of Meisenheimer complexes, which occurs through the attachment of a hydroxide (B78521) ion (OH-) to the electron-deficient aromatic ring at the C1 or C3 positions. acs.orgresearchgate.net Another proposed mechanism involves proton abstraction from the methyl group. researchgate.net

The direct nucleophilic aromatic substitution of a nitro group by a hydroxide ion is considered a thermodynamically favorable pathway for TNT hydrolysis. acs.orgresearchgate.net However, the activation energy for this reaction is relatively high, suggesting it may not be the most significant kinetic pathway under typical environmental conditions. researchgate.net

The rate and products of hydrolysis are dependent on factors such as pH and the concentration of the base. tandfonline.combioline.org.br For instance, the hydrolysis rate of TNT has been shown to increase with vigorous agitation at high pH. bioline.org.br It has been noted that using acetone (B3395972) as a solvent for 2,4,5-trinitrotoluene can lead to the hydrolysis of the 5-nitro group upon standing. dtic.mil

The table below outlines key aspects of the hydrolytic transformation of trinitrotoluenes.

| Compound | Transformation Type | Key Intermediates/Pathways | Influencing Factors |

| 2,4,6-Trinitrotoluene (TNT) | Alkaline Hydrolysis | Meisenheimer complexes acs.orgresearchgate.net | pH, Base Concentration tandfonline.combioline.org.br |

| 2,4,6-Trinitrotoluene (TNT) | Alkaline Hydrolysis | Nucleophilic aromatic substitution acs.orgresearchgate.net | Agitation bioline.org.br |

| This compound | Solvent-induced Hydrolysis | Hydrolysis of the 5-nitro group dtic.mil | Solvent (Acetone) dtic.mil |

Biotransformation Pathways by Microbial Communities

The biotransformation of this compound and its isomers by microbial communities involves a complex network of reductive and oxidative reactions, influenced by the presence or absence of oxygen.

Aerobic Microbial Reductive Processes and Metabolite Formation

Under aerobic conditions, the microbial degradation of TNT is primarily initiated by reductive rather than oxidative reactions due to the high electron deficiency of the aromatic ring. nih.govd-nb.info A common pathway involves the stepwise reduction of the nitro groups to form nitroso, hydroxylamino, and finally amino derivatives. nih.govmdpi.com

Many aerobic bacteria, including strains of Pseudomonas, Enterobacter, and Rhodococcus, can transform TNT. tandfonline.com These transformations are often mediated by nitroreductases, which are flavoproteins that use NADH or NADPH as electron donors. tandfonline.comresearchgate.net The initial reduction products are typically 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), formed via hydroxylaminodinitrotoluene (HADNT) intermediates. nih.govscispace.com In many cases, these aminodinitrotoluenes are considered dead-end products under aerobic conditions and tend to accumulate in the culture medium. nih.govnih.gov

Another aerobic pathway involves the formation of a hydride-Meisenheimer complex, where a hydride ion is added to the aromatic ring, leading to the release of nitrite. tandfonline.comnih.gov Some yeast species, like Yarrowia lipolytica, have been shown to transform TNT via this mechanism. scispace.comfrontiersin.org

The table below lists common metabolites formed during the aerobic microbial reduction of TNT.

| Organism Type | Initial Reaction | Key Intermediates | Common End Products (Aerobic) |

| Aerobic Bacteria (Pseudomonas, Enterobacter) | Nitro group reduction | Hydroxylaminodinitrotoluenes (HADNTs) | 2-Amino-4,6-dinitrotoluene (2-ADNT), 4-Amino-2,6-dinitrotoluene (4-ADNT) nih.govscispace.com |

| Yeast (Yarrowia lipolytica) | Hydride addition to aromatic ring | Hydride-Meisenheimer complex | Dinitrotoluenes (DNTs) scispace.com |

| Aerobic Bacteria | Nitro group reduction | 2,4-Diamino-6-nitrotoluene (2,4-DANT) | Accumulation of aminodinitrotoluenes nih.govnih.gov |

Anaerobic Microbial Reductive Processes and Complete Mineralization

Anaerobic conditions generally favor more extensive reduction of TNT and can potentially lead to its complete mineralization. researchgate.net The absence of oxygen minimizes the formation of highly recalcitrant azoxytetranitrotoluenes, which can form from the condensation of hydroxylamine (B1172632) intermediates in the presence of oxygen. nih.gov

Under anaerobic conditions, microorganisms such as Clostridium and Desulfovibrio species can reduce all three nitro groups of TNT to form 2,4,6-triaminotoluene (B1203909) (TAT). tandfonline.comnih.gov The formation of TAT is a key step in the anaerobic pathway. nih.gov From TAT, further degradation can occur, although the subsequent steps are not fully elucidated. nih.gov Some studies have reported the formation of metabolites like methylphloroglucinol and p-cresol (B1678582) from TAT. nih.gov

Sulfate-reducing bacteria, for instance, have been shown to degrade TNT to fatty acids like acetic acid under anaerobic conditions, with a significant portion of the original compound being assimilated into biomass. cdnsciencepub.com While complete mineralization (conversion to CO2) under anaerobic conditions has been observed, it is often a slow process and may account for a small percentage of the total transformed TNT. nih.gov

The table below summarizes the key steps and products of anaerobic TNT biotransformation.

| Organism Type | Key Intermediate | Reported End Products (Anaerobic) | Mineralization Extent |

| Anaerobic Bacteria (Clostridium, Desulfovibrio) | 2,4,6-Triaminotoluene (TAT) tandfonline.comnih.gov | Methylphloroglucinol, p-cresol nih.gov | Low to partial nih.gov |

| Sulfate-reducing bacteria | 2,4,6-Triaminotoluene (TAT) | Acetic acid, Butyric acid cdnsciencepub.com | Significant conversion to biomass and fatty acids cdnsciencepub.com |

Enzymatic Systems Involved in Nitroaromatic Compound Transformation

A variety of enzymes are responsible for the microbial transformation of nitroaromatic compounds. Nitroreductases are a key class of enzymes involved in the initial reduction of the nitro groups of TNT. tandfonline.com These are typically flavoproteins that utilize NADH or NADPH as reducing equivalents. tandfonline.comresearchgate.net They are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases. tandfonline.com Type I nitroreductases, found in many enteric bacteria, can reduce nitroaromatic compounds under aerobic conditions. cdnsciencepub.com

In fungi, such as Phanerochaete chrysosporium, the initial reduction of TNT is also carried out by nitroreductases. tandfonline.com However, the subsequent degradation of the reduced products, like aminodinitrotoluenes, is often achieved by extracellular oxidative enzymes, particularly those of the ligninolytic system, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). tandfonline.comtandfonline.com These peroxidases can oxidize the amino-derivatives, which is a crucial step towards ring cleavage and mineralization. tandfonline.com

Some bacteria possess enzyme systems that catalyze the addition of a hydride ion to the TNT aromatic ring, such as the xenobiotic reductase B (XenB) from Pseudomonas fluorescens. nih.gov

The table below details the major enzymatic systems involved in TNT transformation.

| Enzyme Class | Organism Type | Cofactor | Catalyzed Reaction |

| Nitroreductases (Type I & II) | Bacteria, Fungi | NADH/NADPH tandfonline.comresearchgate.net | Reduction of nitro groups to hydroxylamino and amino groups mdpi.comtandfonline.com |

| Lignin Peroxidase (LiP) | Fungi (Phanerochaete chrysosporium) | H2O2 | Oxidation of reduced TNT metabolites (e.g., aminodinitrotoluenes) tandfonline.comtandfonline.com |

| Manganese Peroxidase (MnP) | Fungi (Phanerochaete chrysosporium) | H2O2, Mn(II) | Oxidation of reduced TNT metabolites tandfonline.comnih.gov |

| Xenobiotic Reductase (e.g., XenB) | Bacteria (Pseudomonas fluorescens) | NADPH | Hydride addition to the aromatic ring nih.gov |

Physicochemical Factors Influencing Microbial Degradation Kinetics

The efficiency and rate of microbial degradation of TNT are significantly influenced by various physicochemical factors in the environment.

pH: The optimal pH for TNT degradation can vary between different microbial consortia. For one soil bacterial consortium, the optimal pH range for growth was 7, but the highest TNT removal rate was observed at pH 6. nih.gov In another study, while the TNT transformation rate by Pseudomonas aeruginosa was not affected by pH, the accumulation of metabolites differed, with more HADNTs accumulating at pH 5.0 compared to pH 8.0. unl.edu

Temperature: Temperature plays a crucial role in microbial metabolic activity. A bacterial consortium showed maximum activity for TNT removal at an ambient temperature of 20 to 22°C, with a significant drop in the removal rate at 37°C. nih.govumn.edu

Nutrient Availability: The presence of additional carbon and nitrogen sources can enhance TNT degradation. Some microbial consortia cannot use TNT as a sole nitrogen source and require the addition of supplements like ammonium chloride for optimal growth and TNT removal. nih.govumn.edu The addition of a carbon source like pyruvate (B1213749) has been shown to greatly enhance the metabolism of TNT by Desulfovibrio spp. cdnsciencepub.com

Bioavailability and Sorption: The persistence of TNT in soil is partly due to its low redox potential and its tendency to sorb to soil surfaces and organic matter. tandfonline.com This sorption can limit its bioavailability to microorganisms. tandfonline.com Factors such as the soil's organic carbon content and the presence of clay minerals can influence the extent of sorption. tandfonline.combme.hu

The table below summarizes the influence of key physicochemical factors on TNT degradation.

| Factor | Optimal Range/Condition | Effect on Degradation |

| pH | 6.0-7.0 (strain-dependent) nih.gov | Affects microbial growth rate and metabolite formation pathways. nih.govunl.edu |

| Temperature | 20-22°C (strain-dependent) nih.govumn.edu | Influences metabolic activity and degradation rate. nih.gov |

| Nutrients | Presence of additional C and N sources cdnsciencepub.comnih.gov | Enhances microbial growth and TNT removal rates. nih.govumn.edu |

| Bioavailability | Low sorption to soil particles tandfonline.com | Increased bioavailability leads to enhanced degradation. tandfonline.com |

Abiotic Chemical Degradation Processes in Contaminated Matrices

A comprehensive review of scientific literature reveals a significant gap in the specific research concerning the abiotic chemical degradation of This compound (2,4,5-TNT) in contaminated environmental matrices such as soil and water. The vast majority of mechanistic and degradation studies focus almost exclusively on its widely used isomer, 2,4,6-Trinitrotoluene (2,4,6-TNT), due to its historical prevalence as the primary component in military explosives and industrial applications. nih.govtandfonline.comat.uaepa.gov

While 2,4,5-TNT is known to be present as an impurity in technical-grade 2,4,6-TNT, its individual environmental fate and the specific kinetics and pathways of its abiotic degradation have not been extensively investigated or documented in the available research. core.ac.uk Abiotic degradation processes for nitroaromatic compounds, the class to which 2,4,5-TNT belongs, are generally understood to proceed via three main pathways:

Reduction: This process involves the stepwise reduction of the nitro (-NO₂) groups to amino (-NH₂) groups, often facilitated by naturally occurring reductants in soil and sediment, such as ferrous iron (Fe²⁺) or sulfide (B99878) minerals. nih.govtandfonline.com This transformation typically proceeds through nitroso and hydroxylamino intermediates. nih.gov For 2,4,6-TNT, this leads to the formation of aminodinitrotoluenes and diaminonitrotoluenes. tandfonline.comepa.gov

Hydrolysis: This involves the reaction of the compound with water, a process that can be significantly accelerated under alkaline (high pH) conditions. dtic.milbioline.org.brrsc.org For 2,4,6-TNT, alkaline hydrolysis can lead to the formation of a variety of transformation products. dtic.milacs.orgnih.gov

Photolysis: This degradation pathway is driven by energy from sunlight, which can break down the chemical structure of the compound, particularly in surface waters or on exposed soil surfaces. bme.huresearchgate.netdtic.mil Photolysis of 2,4,6-TNT results in the oxidation of the methyl group and reduction of the nitro groups, forming a complex mixture of products. tandfonline.com

Although it can be hypothesized that this compound would be susceptible to these same general abiotic degradation processes, the lack of specific experimental data prevents a detailed discussion of its transformation. Crucial information, including specific reaction rates, the identity of degradation products, the influence of different environmental matrices (e.g., clay content, organic matter), and the formation of potential intermediates, is not available in the reviewed literature.

Consequently, the generation of detailed research findings and interactive data tables focusing solely on the abiotic chemical degradation of this compound, as specified, is not possible at this time. Further research is required to elucidate the specific environmental behavior and transformation pathways of this particular isomer.

Advanced Analytical Techniques for the Detection and Characterization of Trinitrotoluene Isomers

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in the analysis of complex mixtures containing various isomers of trinitrotoluene. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary methods for separating and quantifying 2,4,5-TNT.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of explosive compounds, including TNT isomers. nih.gov Its application is crucial for separating these compounds from complex matrices such as environmental samples. eeer.org

Various HPLC methods have been developed to achieve the separation of TNT isomers. Reversed-phase HPLC is a common approach. For instance, a method using a C-8 column with an isocratic elution of water and methanol (B129727) has been reported to achieve baseline separation of 2,4,6-TNT and some of its transformation products, which is indicative of the potential for separating isomers like 2,4,5-TNT. eeer.org The use of different stationary phases, such as C-18 and diol columns, has also been explored to improve separation and sensitivity. nih.govplos.org A diol functionalized column, in particular, has demonstrated enhanced resolution and sensitivity for TNT and its byproducts, with detection limits in the sub-µg/L range. nih.govplos.org The separation mechanism on a diol column involves charge-transfer complexation between the hydroxyl groups on the column and the nitroaromatic compounds. nih.gov

The US Environmental Protection Agency (EPA) has established Method 8330, which utilizes HPLC with UV detection for the analysis of explosives in various matrices. epa.govepa.gov This method can detect TNT and its breakdown products at parts-per-billion (ppb) levels in water, soil, and sediment. epa.gov The development of gradient elution methods can further optimize the separation of a wide range of TNT metabolites and other explosives in a single run. montana.edu

Interactive Data Table: Comparison of HPLC Columns for Nitroaromatic Analysis

| Column Type | Key Advantages | Reported Detection Limits for TNT | Reference |

| Diol | High resolution of isomers, reduced solvent consumption, enhanced sensitivity | 0.88 µg/L | nih.govplos.org |

| C-18 | Widely used, established methods (e.g., EPA 8330) | 2.01–3.95 µg/L (optimized method) | nih.gov |

| C-8 | Good separation of some isomers and metabolites | Not explicitly stated for 2,4,5-TNT | eeer.org |

| Phenyl-3 | Alternative to C-18, different selectivity | Not explicitly stated for 2,4,5-TNT | plos.org |

Gas Chromatography (GC) and Mass Spectrometry (MS) Approaches

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), provides a highly sensitive and specific method for the analysis of TNT isomers. acs.orgasme.org GC can separate individual TNT isomers, although some pairs, like 2,3,6- and 2,4,6-TNT, may be challenging to resolve completely under certain conditions. acs.org The use of different liquid phases with varying polarities is a key factor in optimizing the separation of these isomers. acs.org

GC-MS allows for the identification of isomeric impurities in both the vapor and solid phases of TNT. dtic.mil The mass spectra of TNT isomers can be obtained and used for their identification. dtic.milnih.gov Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), can be employed, with EI-MS providing characteristic ions that can help differentiate isomers based on the position of the methyl group relative to the nitro groups. nih.gov

For trace-level detection, GC with an electron capture detector (ECD) is a sensitive technique. nih.gov EPA Method 8095, for instance, uses capillary-column GC with an ECD for the analysis of explosives in water and soil. epa.gov The combination of GC with a Thermal Energy Analyzer (TEA) has also been shown to be a sensitive and selective method for detecting dinitrotoluenes and trinitrotoluenes. osha.gov

Liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) in the negative-ion mode has proven to be a suitable method for profiling by-products in industrial TNT, including various isomers of trinitrotoluene. nih.gov This technique is valuable for characterizing TNT samples from different origins. nih.gov

Spectrophotometric and Immunochemical Detection Platforms

Beyond chromatographic methods, spectrophotometric and immunochemical techniques offer alternative and often rapid screening platforms for the detection of trinitrotoluene isomers.

Spectrophotometric methods, particularly UV-Vis spectroscopy, are utilized for the quantitative determination of 2,4,6-TNT and can be adapted for its isomers. ccspublishing.org.cn The reaction of TNT with a base, such as potassium hydroxide (B78521), produces colored Meisenheimer complexes, which can be measured spectrophotometrically. nih.govresearchgate.net This colorimetric reaction forms the basis for some field screening methods, like EPA SW-846 Method 8515, for detecting nitroaromatic compounds in soil. epa.govepa.gov While these methods are useful for detecting broad classes of compounds, they may lack the specificity to differentiate between isomers. epa.gov Computational studies have been used to investigate the physical origin of specific absorption peaks in the UV-Vis spectra of TNT. researchgate.netresearchgate.net

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassays (LFIA), provide highly sensitive and selective detection of TNT. nih.govresearchgate.net These methods are based on the specific binding of antibodies to the target analyte. acs.org They can be developed in portable formats for on-site analysis, offering rapid detection times. nih.govrsc.org For instance, a chemiluminescent ELISA has demonstrated high sensitivity in forensic investigations. nih.gov The development of these assays often involves synthesizing specific conjugates to generate antibodies with high specificity to TNT. researchgate.net Immunochemical methods can achieve very low detection limits, with some systems reporting detection in the parts-per-trillion (ppt) range. researchgate.netnih.gov

Interactive Data Table: Performance of Different Immunochemical Assays for TNT Detection

| Assay Type | Limit of Detection (LOD) | Analysis Time | Application | Reference |

| Colorimetric LFIA | 1 µg/mL | 15 min | On-site forensic testing | nih.gov |

| Chemiluminescent-LFIA | 0.05 µg/mL | 15 min | On-site forensic testing | nih.gov |

| Chemiluminescent ELISA | Not specified, but very sensitive | Laboratory-based | Forensic laboratory analysis | nih.gov |

| Gel-based Immunoassay | 5 µg/L (cut-off) | ~15 min for 6 samples | On-site environmental water testing | rsc.org |

Challenges in Isomer Differentiation and Trace Analysis

A significant challenge in the analysis of 2,4,5-trinitrotoluene is its differentiation from other TNT isomers, particularly the much more common 2,4,6-TNT. acs.org Many analytical methods, especially screening techniques, respond to the general class of nitroaromatic compounds rather than specific isomers. epa.gov While chromatographic methods can separate isomers, achieving baseline resolution for all of them can be difficult and may require careful optimization of columns, mobile phases, and temperature. montana.eduacs.org

Trace analysis presents another major hurdle. Explosives may be present in environmental or forensic samples at very low concentrations, requiring highly sensitive detection methods. acs.org Sample preparation is a critical step, as significant analyte loss can occur, for example, during filtration through certain types of membrane filters, leading to inaccurate quantification. eeer.orgeeer.org The use of acetone (B3395972) as a solvent for this compound has been reported to cause hydrolysis of the 5-nitro group, which can affect the accuracy of trace analysis. dtic.mil

Computational Chemistry and Molecular Modeling of Trinitrotoluene Structure and Reactivity

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for elucidating complex reaction mechanisms. DFT has been extensively applied to study the decomposition, degradation, and interaction of 2,4,6-TNT.

Researchers have employed DFT to explore the initial steps of TNT decomposition, which are crucial for understanding its stability and explosive properties. Studies have investigated various potential decomposition pathways, including the homolysis of the C-NO2 bond, nitro-nitrite rearrangement, and hydrogen abstraction from the methyl group. acs.org For instance, computational studies on the unimolecular thermal decomposition of 2,4,6-TNT have postulated three primary pathways: C-H α attack, C–NO2 homolysis, and NO2–ONO rearrangement, with the preferred pathway being temperature-dependent. acs.org

DFT calculations have also been instrumental in elucidating the mechanisms of TNT degradation in environmental and remediation contexts. The degradation of 2,4,6-TNT by hydroxyl radicals, a key species in advanced oxidation processes, was investigated using DFT at the SMD(Pauling)/M06-2X/6-311+G(d,p) level of theory. acs.org This study identified the dominant decomposition pathway as the transformation of TNT to 4,6-dinitro-o-cresol, followed by conversion to 4,6-dinitro-2-hydroxybenzylalcohol, and finally to 4,6-dinitro-2-hydroxybenzaldehyde, with the addition-elimination mechanism being critical. acs.org

Furthermore, DFT has been used to study the interaction of 2,4,6-TNT with other molecules and surfaces. The decomposition of 2,4,6-TNT on an Fe13O13 nanoparticle was modeled using various density functionals, including M06-2X, B3LYP, and BLYP. researchgate.netnih.gov These calculations revealed that the molecule's reactivity is highly dependent on its adsorption site on the nanoparticle. researchgate.netnih.gov The study identified pathways involving the transfer of a nitro-group oxygen to the iron oxide cluster, leading to the formation of nitroso compounds. researchgate.netnih.gov Another application of DFT is in understanding the electrochemical reduction of 2,4,6-TNT, which is relevant for developing sensors and remediation technologies. rsc.orgrsc.org These studies help determine the elementary reaction steps and rate-limiting factors in the reduction of TNT to 2,4,6-triaminotoluene (B1203909). rsc.orgrsc.org

Table 1: Calculated Activation Barriers for 2,4,6-TNT Reactions using DFT

| Reaction Studied | DFT Functional/Method | Calculated Activation Barrier (ΔG‡) | Reference |

|---|---|---|---|

| Alkaline Hydrolysis (Nucleophilic Aromatic Substitution) | PBE0 AIMD/MM | ≈ 18 kcal/mol | nih.govelsevierpure.com |

| Decomposition on Fe13O13 (Nitro-to-Nitroso Conversion) | B3LYP | 29.7 kcal/mol | researchgate.net |

This table presents data for the 2,4,6-Trinitrotoluene (B92697) isomer.

Molecular Dynamics Simulations of Trinitrotoluene Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly useful for understanding intermolecular interactions, the behavior of materials in different phases, and the influence of environmental factors on molecular systems.

MD simulations have been employed to investigate the interactions between 2,4,6-TNT and other components in composite materials, such as polymer-bonded explosives (PBXs). mdpi.com These simulations provide insights into how binders and plasticizers interact with TNT at the molecular level, affecting the material's sensitivity and mechanical properties. For example, simulations of a cocrystal of 2,4,6-TNT and 1,3,5-trinitrobenzene (TNB) were conducted using a COMPASS force field to understand its stability and behavior under various pressures and temperatures. researchgate.net

The interaction of 2,4,6-TNT with biological systems has also been a subject of MD studies, aiming to understand its toxicity. All-atom MD simulations have been used to explore the collective adsorption of TNT molecules into lipid membranes. rsc.org These studies revealed that TNT molecules can form aggregates in an aqueous phase, which then interact with and penetrate the lipid bilayer. rsc.org The simulations showed that the presence of TNT within the membrane can alter its structural properties, such as thickness and lipid tail order, and can facilitate the uptake of more TNT molecules in a synergistic effect. rsc.org

Furthermore, MD simulations have been used to study the properties of molten 2,4,6-TNT. By simulating the behavior of TNT molecules at high temperatures, researchers can predict properties like viscosity and diffusion coefficients, which are important for understanding melt-casting processes. acs.org Reverse non-equilibrium molecular dynamics (rNEMD) simulations have been used to calculate the thermal conductivity of PBXs containing a CL-20/TNT co-crystal, which is crucial for understanding heat localization and the potential for detonation.

Table 2: Key Findings from MD Simulations of 2,4,6-TNT Interactions

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-TNT in Lipid Membranes | Collective adsorption and membrane properties | TNT forms aggregates and increases membrane permeability. | rsc.org |

| CL-20/TNT with F2311 Binder | Interfacial interactions and mechanical properties | Studied binding energy and trigger bond length to assess stability and sensitivity. | mdpi.com |

This table presents data for the 2,4,6-Trinitrotoluene isomer.

Prediction of Transformation Intermediates and Reaction Pathways

A significant application of computational chemistry is the prediction of reactive intermediates and the mapping of complete reaction pathways, which provides a detailed picture of how a molecule transforms during a chemical process.

For 2,4,6-TNT, computational studies have been crucial in predicting the intermediates formed during its degradation under various conditions. In the context of alkaline hydrolysis, DFT and ab initio molecular dynamics (AIMD) simulations have identified the most kinetically favorable initial steps. nih.govelsevierpure.com These include the formation of Meisenheimer complexes, which occur through the attachment of a hydroxide (B78521) ion at the C1 and C3 carbons of the aromatic ring, and proton abstraction from the methyl group. nih.govelsevierpure.com

Computational methods have also been used to map out multi-step degradation pathways. The study of 2,4,6-TNT degradation by hydroxyl radicals not only identified the final products but also charted the sequence of intermediate species, providing a comprehensive reaction pathway. acs.org Similarly, in the electrochemical reduction of 2,4,6-TNT, DFT calculations have shown that the process is initiated by the reduction of one of the nitro groups (either ortho or para) to form aminodinitrotoluene intermediates. rsc.org Theoretical studies suggest the stepwise reduction of each nitro group is the operative mechanism. rsc.org

In the study of 2,4,6-TNT decomposition on iron oxide nanoparticles, computational models predicted two primary routes for decomposition. researchgate.net One pathway involves the intra-complex transfer of an oxygen atom from a para-nitro group. researchgate.net A second, more complex pathway involves the synchronous movement of a hydrogen atom from the methyl group and an oxygen atom from a nitro group. researchgate.net These predictions of specific intermediates, such as adsorbed nitroso compounds, and distinct pathways are vital for understanding the catalytic degradation of TNT. researchgate.netnih.govresearchgate.net

Table 3: Predicted Intermediates in 2,4,6-TNT Transformation Pathways

| Transformation Process | Computational Method | Predicted Intermediates | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | DFT, AIMD/MM | Meisenheimer complexes (at C1 and C3) | nih.govelsevierpure.com |

| Degradation by •OH | DFT | 4,6-dinitro-o-cresol, 4,6-dinitro-2-hydroxybenzylalcohol | acs.org |

| Electrochemical Reduction | DFT | 2-amino-4,6-dinitrotoluene (B165273), 4-amino-2,6-dinitrotoluene (B94180) | rsc.org |

This table presents data for the 2,4,6-Trinitrotoluene isomer.

Environmental Remediation and Attenuation Strategies for Trinitrotoluene Contamination

Biological Remediation Technologies

Biological treatment methods utilize microorganisms, fungi, and plants to break down or immobilize contaminants. These technologies are often considered cost-effective and environmentally sound alternatives to traditional physical-chemical methods. tandfonline.comfrontiersin.org

Bioremediation can be applied either in situ (on-site, in the ground) or ex situ (after excavating the contaminated material). umn.edu

Ex situ approaches offer greater control over environmental conditions like temperature, pH, and nutrient availability. umn.edu Common methods include:

Slurry Reactors: Contaminated soil is mixed with water and other additives in a reactor to create a slurry. This enhances the contact between microorganisms and the contaminant. Studies have demonstrated near-complete (>99%) biodegradation of TNT in soil slurry reactors within 25-30 days. nih.gov The process often involves sequential anaerobic and aerobic conditions to achieve complete breakdown into simpler, non-toxic compounds. nih.govmedcraveonline.com

Composting: This method involves mixing contaminated soil with organic materials like wood chips, straw, or manure. The heat generated during the composting process accelerates the degradation of TNT. Composting has been shown to reduce TNT concentrations by over 99% in some applications. umn.eduresearchgate.net

In situ techniques treat the soil and groundwater in place, avoiding the costs and risks of excavation. iastate.edu These methods include bioventing (supplying air/nutrients through wells) and biopiling (a hybrid approach involving excavation and treatment in a pile on-site). iastate.edu While often more cost-effective, in situ treatments can be slower and harder to control than ex situ methods. umn.eduiastate.edu

| Method | Approach | Organism/System | Initial TNT Conc. | Removal Efficiency | Duration | Reference |

|---|---|---|---|---|---|---|

| Soil Slurry Reactor | Ex Situ | Microbial Consortium | 1000 mg/kg | >99% | 25 days | nih.gov |

| Soil Column Reactor | Ex Situ | Microbial Consortium | 1000 mg/kg | >99% | 60 days | nih.gov |

| Composting | Ex Situ | Thermophilic/Mesophilic microbes | ~11,840 mg/kg | >99% | ~150 days | researchgate.net |

| Composting (Umatilla site) | Ex Situ | Indigenous microbes | Not specified | 96.7-99.43% | 30 days | umn.edu |

| Biodegradation with P. putida | Lab Study | Pseudomonas putida | 100 mg/L | 100% | 20 hours | jmb.or.kr |

Phytoremediation is an in situ technology that uses plants and their associated root-zone microorganisms (the rhizosphere) to remove, degrade, or contain contaminants. medcraveonline.comrjptonline.org It is considered a low-cost, aesthetically pleasing, and sustainable approach, particularly for large areas with low to moderate levels of contamination. iastate.edutandfonline.com

Plants can address TNT contamination through several mechanisms:

Phytotransformation (Phytodegradation): Plants take up TNT and metabolize it into less toxic compounds using their own enzymes. nih.gov Studies have identified metabolites such as aminodinitrotoluenes in plant tissues, indicating active degradation. tandfonline.com

Rhizodegradation: The plant roots release substances that support large communities of microorganisms that are capable of degrading TNT in the soil. frontiersin.orgmedcraveonline.com

Phytostabilization: Plants can help to immobilize TNT by binding it to the soil or roots, reducing its ability to leach into groundwater. rjptonline.org

Research has shown several plant species to be effective, including native grasses like switchgrass (Panicum virgatum) and eastern gamma grass (Tripsacum dactyloides), which can significantly enhance TNT degradation in rhizosphere soil. frontiersin.org To further improve efficiency, researchers are developing transgenic plants that express potent bacterial enzymes, such as nitroreductases, which show a greater ability to tolerate and detoxify TNT. nih.govnih.gov

| Plant Species | Study Type | Key Finding | Reference |

|---|---|---|---|

| Hibiscus arnottianus | Soil Study | High removal efficiency observed at 25 mg/kg TNT concentration after 3 months. | rjptonline.org |

| Tripsacum dactyloides & Panicum virgatum | Growth Chamber | >95% of applied TNT was degraded in the first 7 days in rhizosphere soils. | frontiersin.org |

| Transgenic Arabidopsis & Tobacco | Lab Study | Expression of bacterial nitroreductase genes confers higher tolerance and detoxification of TNT. | nih.gov |

| Various (Deep-rooted trees, grasses, legumes) | Review | Phytoremediation is a viable, low-cost option for sites with low-level contamination. | medcraveonline.comiastate.edu |

Advanced Oxidation Processes (AOPs) for Trinitrotoluene Degradation

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to destroy organic pollutants. bioline.org.brkirj.ee These processes are effective for treating wastewater contaminated with TNT, often referred to as "red water," which is difficult to treat with biological methods alone. bioline.org.brnih.gov

Common AOPs for TNT degradation include:

Fenton and Photo-Fenton Processes: The classic Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. tandfonline.com This process is often enhanced with UV light (photo-Fenton), which accelerates radical production and the regeneration of Fe²⁺. rsc.org Studies have shown that combining the Fenton process with ultrasound (sono-photo-Fenton) can achieve over 95% TNT removal in 30 minutes. rsc.org

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with TNT or be combined with UV light or H₂O₂ to generate hydroxyl radicals. kirj.eeresearchgate.net Multi-stage ozonation followed by biological treatment has been shown to remove over 98% of the total organic carbon from synthetic TNT solutions. bioline.org.br

Electrochemical AOPs: These methods use electricity to generate oxidants. For instance, an electrocoagulation process coupled with persulfate (a source of sulfate (B86663) radicals) achieved 88% removal of TNT from an aqueous solution under optimal conditions. nih.gov

| AOP Method | Catalyst/Reagents | Initial TNT Conc. | Removal Efficiency | Conditions | Reference |

|---|---|---|---|---|---|

| Sono-Photo-Fenton-like | nZVI, H₂O₂ | 50 mg/L | 95.2% | pH 3, 30 min | rsc.org |

| Photo-Fenton-like | nZVI, H₂O₂ | 50 mg/L | 59.0% | pH 3, 30 min | rsc.org |

| Electrocoagulation/Persulfate | - | 25 mg/L | 88.0% | pH 5, 45 min, 1.75 mA/cm² | nih.gov |

| Ozonation + Biological Treatment | O₃, microbes | Not specified | 98.3% (TOC removal) | Multi-stage process | bioline.org.br |

| US-Fenton | Fe²⁺, H₂O₂, Ultrasound | 30 mg/L | 99% | pH 3, 300 min | mdpi.com |

Adsorption-Based Removal Methodologies for Nitroaromatic Compounds

Adsorption is a physical process where contaminants in a liquid phase are accumulated on the surface of a solid material (adsorbent). It is a widely used technology for treating water contaminated with nitroaromatics due to its versatility and effectiveness. scispace.com

A variety of adsorbent materials have been investigated:

Activated Carbon: Granular activated carbon (GAC) is the most common and effective adsorbent for removing explosives from groundwater. epa.gov However, its high cost and the need for regeneration can be drawbacks. scispace.com Low-cost activated coke derived from lignite (B1179625) has also been shown to be effective, removing a significant percentage of contaminants from TNT red water. scispace.comcityu.edu.hk

Bio-based Adsorbents: To reduce costs, researchers have explored various low-cost adsorbents derived from biological materials. These include biochar (a charcoal-like substance), pine bark, and modified lignin (B12514952). epa.govdoi.org Aminated lignin, a modified wood byproduct, has demonstrated a high adsorption capacity for TNT (55.7 mg/g). doi.org

Novel Materials: Advanced materials are also being developed for TNT removal. A supramolecular organic framework based on a glycoluril-derived molecular clip showed an adsorption capacity of 40.2 mg/g and could be regenerated and reused multiple times. mdpi.com Elemental iron (zero-valent iron) can also effectively adsorb and reductively transform TNT. oup.comnih.gov

| Adsorbent | Type | Adsorption Capacity (qe) | Equilibrium Time | Reference |

|---|---|---|---|---|

| Aminated Lignin (AmL) | Bio-based | 55.7 mg/g | 24 hours | doi.org |

| Glycoluril-derived SOF | Supramolecular Framework | 40.2 mg/g | 72 hours | mdpi.com |

| Lignite Activated Coke | Carbonaceous | 60.5 mg/g (for COD) | 3 hours | scispace.com |

| Pseudographitic Carbon (PGC) | Carbonaceous | Not specified | Not specified | publish.csiro.au |

| Elemental Iron | Metallic | Rapid adsorption | <30 minutes | oup.comnih.gov |

Emerging Research Frontiers and Future Directions in Trinitrotoluene Isomer Scholarship

Development of Integrated Remediation Systems for Mixed Contaminants

Contamination at industrial and military sites is rarely limited to a single chemical. Often, various TNT isomers are found alongside other explosives like RDX and HMX, as well as heavy metals. diva-portal.org This reality necessitates a shift away from single-compound treatment methods towards integrated systems capable of addressing complex contaminant mixtures simultaneously. Future research is focused on developing and optimizing multi-faceted remediation trains that combine physical, chemical, and biological processes for greater efficiency and cost-effectiveness. diva-portal.orgencyclopedia.pub

Current research has demonstrated the potential of several integrated approaches for 2,4,6-TNT, which are promising for adaptation to isomer mixtures. Coupled abiotic-biotic treatments, for instance, have shown significant success. nih.gov One such strategy involves an initial chemical oxidation step, using reagents like Fenton's reagent (iron and hydrogen peroxide), to break down the bulk of the explosive contaminants, followed by a biological treatment step using microbial consortia to mineralize the remaining compounds and their byproducts. nih.gov Another emerging frontier is the use of plant-microbial systems. chromatographyonline.com Phytoremediation, which uses plants to uptake and degrade contaminants, can be significantly enhanced by bioaugmentation with specific microbial strains that thrive in the plant's root zone (rhizosphere) and actively break down explosives. researchgate.netfrontiersin.org

A significant challenge is that high concentrations of TNT can be toxic to the very microorganisms and plants used for bioremediation. chromatographyonline.comk-state.edu Integrated systems can overcome this by first using a chemical or physical method to reduce the contaminant load to levels manageable for biological polishing. For example, treatment with zero-valent iron (ZVI) can chemically reduce TNT, while alkaline hydrolysis can effectively degrade it in soil slurries. wisdomlib.org The future direction of this research lies in tailoring these integrated systems for sites contaminated with mixtures including recalcitrant isomers like 2,4,5-trinitrotoluene and assessing their long-term effectiveness and ecological impact.

Table 1: Integrated Remediation Approaches for TNT-Contaminated Sites

| Integrated System | Description | Key Research Findings & Future Directions | Relevant Contaminants |

|---|---|---|---|

| Coupled Chemical-Biological Treatment | Initial chemical oxidation (e.g., Fenton's reagent) or reduction (e.g., ZVI) to decrease toxicity, followed by bioremediation with microbial consortia. nih.gov | Increases mineralization of TNT in high-concentration soils. nih.gov Future work needs to optimize reactant use and test efficacy on 2,4,5-TNT and other isomers. | TNT Isomers, Other Explosives, Organic Pollutants |

| Phyto-Bio-augmentation | Use of plants (phytoremediation) combined with the introduction of specific TNT-degrading microbes to the rhizosphere. researchgate.netk-state.edu | Native grasses can enhance TNT degradation. frontiersin.org Research is needed to identify plant-microbe pairings effective for 2,4,5-TNT and tolerant to co-contaminants like heavy metals. | TNT Isomers, RDX, HMX |

| Soil Slurry Bioreactors with Amendments | Treating excavated soil in a contained reactor with water, nutrients, and co-substrates (like molasses) to stimulate microbial activity under controlled anaerobic/aerobic conditions. nih.gov | Highly efficient for 2,4,6-TNT removal. nih.gov Future research should focus on optimizing conditions for recalcitrant isomer degradation and addressing mixed contaminant scenarios. | TNT Isomers, Other Nitroaromatics |

| Composting | Mixing contaminated soil with organic materials (e.g., manure, wood chips) to stimulate thermophilic microbial activity that degrades explosives. wisdomlib.org | Proven effective at pilot and full scales for soils contaminated with TNT, RDX, and HMX, achieving >99% removal. wisdomlib.org The applicability for high concentrations of 2,4,5-TNT needs investigation. | TNT, RDX, HMX |

Comprehensive Biogeochemical Cycling Studies in Contaminated Ecosystems

Understanding the complete biogeochemical cycle of a contaminant—its movement and transformation through soil, water, air, and living organisms—is essential for predicting its long-term impact and developing effective management strategies. wikipedia.org For 2,4,6-TNT, significant progress has been made in characterizing key processes such as sorption, transport, and transformation. TNT and its amino-derivatives are known to adsorb strongly to soil organic matter and clay particles, which can limit their mobility in groundwater but also create a long-term reservoir of contamination. wikipedia.orgenviro.wiki The transport of these compounds from soil to water is often a slow, diffusion-limited process, which can become the rate-limiting step in remediation efforts like phytoremediation. epa.gov

However, a comprehensive picture of the biogeochemical cycle for this compound is largely missing. Due to its different molecular structure, its partitioning behavior (sorption/desorption), mobility, and susceptibility to abiotic degradation processes like photolysis are likely to differ from those of 2,4,6-TNT. The transformation products of 2,4,5-TNT will also be unique, and their own environmental fate and toxicity are unknown.

A major future direction is to conduct comprehensive studies that map the entire lifecycle of 2,4,5-TNT in contaminated ecosystems. This requires a combination of field monitoring at co-contaminated sites and controlled laboratory experiments. Such research should aim to quantify key parameters like soil-water partitioning coefficients (Kd), rates of diffusion, and transformation kinetics under various environmental conditions (e.g., different soil types, redox potentials). wikipedia.org This knowledge is critical for developing accurate fate and transport models that can predict the plume of contamination and assess the risks posed by 2,4,5-TNT and its daughter products to environmental and human health.

Table 3: Comparing Biogeochemical Factors for TNT Isomers

| Biogeochemical Process | Current Understanding for 2,4,6-TNT | Research Needs for 2,4,5-TNT |

|---|---|---|

| Sorption & Mobility | Strongly adsorbs to soil organic carbon and clays, limiting mobility. Association constant (Kd) is 2.7-11 L/kg. wikipedia.org | Quantify isomer-specific sorption coefficients (Kd) and their relationship to soil properties. Determine mobility in soil and groundwater. |

| Abiotic Degradation | Undergoes photolysis in surface waters, a major transformation pathway. wikipedia.org Can be transformed abiotically under reducing conditions in soil. | Investigate rates and products of photolysis and other abiotic degradation pathways (e.g., hydrolysis) specific to the 2,4,5-isomer. |

| Biotransformation Products | Primary products are 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180). researchgate.net Can form persistent azoxy dimers. nih.gov | Identify the full suite of biotic transformation products and assess their toxicity, persistence, and mobility. |

| Fate & Transport Modeling | Models exist but are often limited by assumptions. Slow diffusion from soil can be a rate-limiting step for remediation. epa.gov | Develop comprehensive, validated fate and transport models that incorporate the unique properties of 2,4,5-TNT to predict its environmental behavior. |

Synergy of Theoretical and Experimental Approaches in Isomer-Specific Research

The complexity of TNT isomer degradation pathways necessitates a close integration of experimental research and theoretical modeling. This synergy allows scientists to move beyond simple observation to a predictive understanding of chemical and biological transformations. Quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the reaction mechanisms of 2,4,6-TNT at the molecular level. acs.orgrsc.org

Combined theoretical and experimental studies on 2,4,6-TNT have successfully elucidated detailed electrochemical reduction pathways, identifying which nitro groups are reduced first and calculating the reduction potentials of various intermediates. acs.org This approach has been corroborated with experimental results from cyclic voltammetry. acs.org DFT calculations are also being used to determine the elementary steps in catalytic reduction, helping to rationally design more effective electrocatalysts for TNT degradation by identifying rate-limiting steps and predicting which metal surfaces will be most active. rsc.org Furthermore, systems biology approaches, using constraint-based models of microbial metabolism, are being employed to simulate the biotransformation of TNT by organisms like E. coli, providing a holistic view of the interacting metabolic pathways. mdpi.com

The clear future direction is to apply these powerful synergistic approaches specifically to recalcitrant isomers like this compound. Theoretical modeling can provide fundamental insights into why this isomer is so stable, analyzing its electronic structure and predicting the energy barriers for different potential degradation reactions. By combining DFT calculations with targeted lab experiments, researchers can:

Predict the most likely initial sites of enzymatic attack.

Identify the thermodynamic feasibility of novel or hypothesized degradation pathways.

Screen potential catalysts (both enzymatic and chemical) in silico before undertaking extensive experimental work.

Elucidate the reaction mechanisms that lead to the formation of its unique transformation products.

This integrated approach will accelerate the discovery and engineering of new bioremediation strategies, providing a scientifically-grounded roadmap for tackling the challenge of this compound contamination.

Table 4: Synergistic Research Approaches

| Approach | Description | Application to 2,4,5-TNT Research |

|---|---|---|

| Quantum Chemistry (DFT) + Electrochemistry | Using DFT to calculate reduction potentials and reaction energy barriers, validated by experimental electrochemical methods like cyclic voltammetry. acs.org | Predict the sequence and feasibility of nitro group reduction for 2,4,5-TNT; explain its recalcitrance based on molecular orbital energies. |

| Computational Catalysis + Experimental Testing | Modeling the interaction of TNT with catalytic surfaces (e.g., metals) to predict reaction mechanisms and identify rate-limiting steps, guiding the design of new catalysts. rsc.org | Rationally design and screen novel chemical or electro-catalysts for their ability to specifically degrade 2,4,5-TNT. |

| Metabolic Modeling + Microbial Experiments | Constructing genome-scale metabolic models of microorganisms to simulate biotransformation pathways and predict the effects of genetic or environmental changes. mdpi.com | Model the biotransformation of 2,4,5-TNT in known degrading organisms to identify metabolic bottlenecks and engineer more efficient strains. |

| Structure-Guided Mutagenesis + Enzyme Assays | Using the 3D structure of an enzyme to inform site-directed mutagenesis, creating modified enzymes with enhanced or altered activity, which is then tested experimentally. frontiersin.org | Identify key amino acid residues in nitroreductases or other enzymes responsible for binding 2,4,5-TNT and engineer them for improved catalytic efficiency. |

Q & A

Basic: What validated analytical methods are recommended for detecting 2,4,5-Trinitrotoluene in environmental and biological samples?

Answer:

The primary methods for detecting nitroaromatic compounds like 2,4,5-TNT involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection . For biological matrices (e.g., blood, urine), sample preparation includes centrifugation, solvent extraction (e.g., methylene chloride or toluene), and solvent exchange to acetonitrile to improve sensitivity . Environmental samples (e.g., soil, water) require extraction using solid-phase microextraction (SPME) or liquid-liquid partitioning, followed by quantification via HPLC/MS with detection limits in the ppb range. Standard reference materials, such as those listed by the Association of Official Analytical Chemists (AOAC), should be used for calibration .

Basic: What are the primary health risks associated with occupational exposure to this compound?

Answer:

Occupational exposure to 2,4,5-TNT (via inhalation, dermal contact, or ingestion) is linked to:

- Hematotoxicity : Methemoglobinemia, anemia, and reduced oxygen transport capacity due to nitro-group reduction intermediates .

- Reproductive harm : Testicular damage in males observed in animal studies .

- Neurotoxicity : Tremors, seizures, and peripheral neuropathy .

- Carcinogenicity : Bladder tumors in animal models, though human data remain inconclusive .

Experimental protocols for toxicity assessment typically use rodent models exposed via oral gavage or dermal application, with endpoints including hematological profiling, histopathology, and biomarker analysis (e.g., urinary metabolites) .

Advanced: How does polymorphism in this compound impact its physicochemical properties and analytical detection?

Answer: